1-{2-Fluoro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}ethan-1-one

Catalog No.
S993328
CAS No.
1389653-59-1
M.F
C18H19FO2
M. Wt
286.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-{2-Fluoro-4-[(2,4,6-trimethylphenyl)methoxy]phen...

CAS Number

1389653-59-1

Product Name

1-{2-Fluoro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}ethan-1-one

IUPAC Name

1-[2-fluoro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl]ethanone

Molecular Formula

C18H19FO2

Molecular Weight

286.3 g/mol

InChI

InChI=1S/C18H19FO2/c1-11-7-12(2)17(13(3)8-11)10-21-15-5-6-16(14(4)20)18(19)9-15/h5-9H,10H2,1-4H3

InChI Key

XEYZMESCXZGWSQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)COC2=CC(=C(C=C2)C(=O)C)F)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)COC2=CC(=C(C=C2)C(=O)C)F)C

1-{2-Fluoro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}ethan-1-one, with the CAS Number 1389653-59-1, is a complex organic compound characterized by its unique molecular structure. The compound consists of 18 carbon atoms, 19 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms, resulting in a molecular weight of approximately 286.34 g/mol. Its structural formula can be represented using the InChI code: InChI=1S/C18H19FO2/c1-11-7-12(2)17(13(3)8-11)10-21-15-5-6-16(14(4)20)18(19)9-15/h5-9H,10H2,1-4H3 .

Physical and Chemical Properties

While specific physical properties such as melting point and boiling point are not extensively documented in available sources, the compound's molecular configuration suggests potential reactivity and stability that are typical of aromatic fluorinated compounds.

  • Fluorine can introduce some level of toxicity depending on the molecule [].
  • Aromatic compounds can sometimes have carcinogenic potential, although this needs to be evaluated for each specific structure [].
. Similar compounds often undergo reactions such as:

  • Electrophilic Aromatic Substitution: The presence of fluorine and methoxy groups can influence the reactivity towards electrophiles.
  • Nucleophilic Substitution: The carbonyl group in ethanone can serve as an electrophilic center for nucleophilic attack.

Research on related compounds indicates that complex reactions involving these functional groups can yield derivatives with diverse applications .

The synthesis of 1-{2-Fluoro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}ethan-1-one typically involves multi-step organic reactions. Common methods include:

  • Fluorination: Introduction of the fluorine substituent can be achieved through electrophilic fluorination methods.
  • Methoxy Group Installation: This can be performed via methylation of the corresponding phenol derivative.
  • Ethanone Formation: The final step often involves acylation processes to introduce the ethanone moiety.

Research into similar compounds highlights the complexity and specificity required in these synthetic routes .

The potential applications of 1-{2-Fluoro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}ethan-1-one span across various fields:

  • Pharmaceuticals: Its unique structure may contribute to drug development targeting specific biological pathways.
  • Material Science: Fluorinated compounds are often used in creating advanced materials due to their unique properties.

The versatility of this compound could lead to innovative applications in both medicinal chemistry and materials science .

Interaction studies involving similar compounds indicate that the presence of functional groups like methoxy and fluorine significantly affects binding affinity to biological targets. Investigations into enzyme interactions suggest that these modifications can enhance or inhibit enzymatic activity depending on the target site .

Several compounds share structural similarities with 1-{2-Fluoro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}ethan-1-one:

Compound NameCAS NumberSimilarity
1-(2-Fluoro-6-methoxyphenyl)ethanone120484-50-60.95
1-(2-Fluoro-5-hydroxyphenyl)ethanone145300-04-50.88
2-Fluoro-6-methoxybenzaldehyde146137-74-80.90
2'-Fluoro-4'-methoxyacetophenone74457-86-60.82

Uniqueness

The uniqueness of 1-{2-Fluoro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}ethan-1-one lies in its specific arrangement of substituents that enhance its potential biological activity and chemical reactivity compared to its analogs. The combination of a fluorine atom with a bulky trimethylphenyl group offers distinctive properties that may not be present in simpler structures .

XLogP3

4.3

Dates

Last modified: 08-16-2023

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